molecular formula C11H14Cl2N2 B1349916 1-(3,4-Dichlorobenzyl)piperazine CAS No. 55513-17-2

1-(3,4-Dichlorobenzyl)piperazine

Cat. No.: B1349916
CAS No.: 55513-17-2
M. Wt: 245.14 g/mol
InChI Key: PNDSYXGJCWKNFG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperazine is an organic compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorobenzyl)piperazine can be synthesized through the reaction of 3,4-dichlorobenzyl chloride with piperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)piperazine
  • 1-(2-Chlorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine

Comparison: 1-(3,4-Dichlorobenzyl)piperazine is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its mono-chlorinated counterparts, it may exhibit different pharmacological properties and reactivity patterns .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSYXGJCWKNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374155
Record name 1-(3,4-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-17-2
Record name 1-(3,4-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorobenzyl)piperazine
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (75 ml, 974 mmol) was added to a solution 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperazine (45 g, 130 mmol) in chloroform (75 ml). The reaction mixture was stirred for 1 h at room temperature and then made basic with a sodium hydroxide solution. The product was extracted into ethyl acetate and the organic layer was washed with sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo to give 1-(3,4-dichlorobenzyl)piperazine (35.8 g) as a solid.
Quantity
75 mL
Type
reactant
Reaction Step One
Name
1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperazine
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 39.0 g (0.2 moles) of 3,4-dichlorobenzyl chloride, 31.6 g (0.2 moles) of ethyl N-piperazinocarboxylate, 22.0 g (0.21 moles) of anhydrous sodium carbonate and 200 ml of xylene was refluxed for 3 hours using a Dean-Stark trap. Then the mixture was stirred at room temperature for 16 hours, filtered and washed with xylene. The filtrate was evaporated in vacuo and gave a syrup. A 750 ml amount of 4N potassium hydroxide in 95% ethanol was added to the syrup and the mixture was refluxed for 18 hours. The reaction mixture was evaporated to a paste and 250 ml of water was added. The solution was extracted twice with 250 ml of chloroform. The extracts were combined, dried over magnesium sulfate and filtered. The filtrate was evaporated in vacuo and gave a syrup. The syrup was distilled, bp 132°-135° C./0.05 mm of mercury and gave 9.3 g of 1-(3,4-dichlorobenzyl)piperazine as a colorless liquid.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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